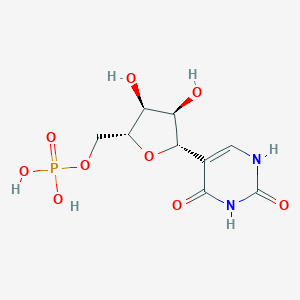

Pseudouridine 5'-phosphate

描述

准备方法

合成路线和反应条件: 假尿苷-5’-单磷酸的合成可以通过使用腺苷-5’-单磷酸和尿嘧啶作为起始原料的半酶法路线实现 . 该过程涉及由假尿苷单磷酸糖苷酶催化的逆反应 .

工业生产方法: 在工业环境中,可以对大肠杆菌进行基因改造,以有效地生产假尿苷。 这涉及修饰嘧啶生物合成途径并使用来自不同细菌的假尿苷-5’-磷酸糖苷酶和磷酸酶基因 .

化学反应分析

Glycosidic Bond Cleavage

ΨMP undergoes hydrolysis via pseudouridine 5′-phosphate glycosidase (e.g., YeiN in E. coli), yielding uracil and R5P:Mechanistic Insights :

- C–C Bond Cleavage : A novel lysine-mediated mechanism involves:

- Metal Dependence : Mg²⁺ or Mn²⁺ ions stabilize the transition state .

Equilibrium & Kinetics :

| Parameter | Value | Source |

|---|---|---|

| Equilibrium Constant (K) | M | |

| Catalytic Efficiency (kₐₜ/Kₘ) | M⁻¹s⁻¹ |

Structural Determinants of Reactivity

Crystallographic studies (e.g., PDB 4GIM, 4GIK) highlight critical residues:

- Active Site Architecture :

- Conformational Changes : Substrate binding induces a 15° rotation in the ribose-binding domain .

Table: Key Structural Data

| PDB Code | Resolution (Å) | Ligand | Key Interactions |

|---|---|---|---|

| 4GIM | 1.8 | ΨMP | Lys112, Thr289, Mg²⁺ |

| 4GIK | 2.1 | Open-chain R5P adduct | Lys166, Glu198, H₂O network |

Equilibrium and Kinetic Modulation

- pH Dependence : Optimal activity occurs at pH 7.5–8.0, aligning with physiological conditions .

- Thermodynamic Drive : Despite hydrolysis being exergonic ( kcal/mol), reverse synthesis dominates under high substrate concentrations .

Biotechnological and Medical Relevance

科学研究应用

Introduction to Pseudouridine 5'-Phosphate

Pseudouridine (Ψ) is a naturally occurring modified nucleoside found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The modification enhances the stability and functionality of RNA. This compound (ΨMP) is a critical intermediate in the catabolism of pseudouridine, which can be utilized for various biochemical applications.

Enhancing mRNA Therapeutics

One of the most promising applications of ΨMP is in the development of mRNA therapeutics. Studies have shown that incorporating pseudouridine into mRNA can significantly improve its translational capacity and stability while reducing immunogenicity.

- Increased Translational Capacity : Research indicates that mRNAs containing pseudouridine exhibit higher translational efficiency compared to unmodified mRNAs. For instance, mRNAs modified with Ψ were found to have enhanced protein expression levels when tested in mammalian cells and animal models .

- Reduced Immunogenicity : Pseudouridine-modified mRNAs elicit lower immune responses than their unmodified counterparts. This characteristic is crucial for therapeutic applications, particularly in vaccines where minimizing adverse immune reactions is essential .

Role in Enzymatic Studies

ΨMP serves as an important substrate in enzymatic studies aimed at understanding nucleoside metabolism and modification processes:

- Enzymatic Activity : Researchers utilize ΨMP to study the enzymatic pathways involved in pseudouridine catabolism. For example, pseudouridine kinase (PUKI) catalyzes the phosphorylation of pseudouridine to produce ΨMP, which is then hydrolyzed by specific glycosylases . Understanding these pathways can lead to insights into RNA metabolism and potential therapeutic interventions.

- Biochemical Research : ΨMP is employed in biochemical assays to examine the activity of enzymes involved in nucleoside modifications and RNA processing . This research can help elucidate the roles of modified nucleotides in cellular functions.

Applications in Vaccine Development

The incorporation of pseudouridine into mRNA has been instrumental in developing mRNA vaccines:

- Cancer Vaccines : Current clinical trials focus on using pseudouridine-modified mRNA for cancer vaccines. These vaccines aim to stimulate robust immune responses against tumor-specific antigens while minimizing side effects associated with unmodified RNA .

- Vaccine Efficacy : The enhanced properties conferred by pseudouridine make such modified mRNAs promising candidates for both gene replacement therapies and vaccination strategies against infectious diseases .

Case Studies

Several studies illustrate the successful application of ΨMP in research and therapeutics:

作用机制

相似化合物的比较

- Uridine

- Cytidine

- Thymidine

Uniqueness: Pseudouridine-5’-Monophosphate is unique due to its C-C glycosidic linkage, which provides greater stability compared to the N-glycosidic linkage found in other nucleosides . This unique structure allows it to enhance RNA stability and function more effectively .

生物活性

Pseudouridine 5'-phosphate (ΨMP) is a modified nucleotide that plays significant roles in various biological processes, particularly in RNA metabolism and cellular signaling pathways. This article delves into the biological activity of ΨMP, exploring its synthesis, degradation, and functional implications in cellular contexts.

Overview of Pseudouridine and Its Derivatives

Pseudouridine (Ψ) is the most prevalent post-transcriptional modification found in RNA molecules, including tRNA, rRNA, and snRNA. It is synthesized from uridine through the action of pseudouridine synthases, which catalyze the conversion of uridine to Ψ by cleaving the glycosidic bond and reattaching uracil at the C5 position of ribose . The biological activity of ΨMP stems from its role as an intermediate in the degradation pathway of pseudouridine.

Synthesis and Degradation Pathways

The degradation of Ψ involves two key enzymatic steps:

- Phosphorylation : Ψ is first phosphorylated by pseudouridine kinase to form ΨMP.

- Cleavage : ΨMP is then hydrolyzed by pseudouridine 5'-monophosphate glycosidase (ΨMP glycosidase), which cleaves the C-C glycosidic bond to yield uracil and ribose 5-phosphate .

Table 1: Enzymatic Pathways Involving ΨMP

| Step | Enzyme | Products |

|---|---|---|

| Phosphorylation | Pseudouridine kinase | This compound |

| Cleavage | ΨMP glycosidase | Uracil, Ribose 5-phosphate |

1. Regulation of RNA Translation

Research indicates that mRNAs containing pseudouridine exhibit enhanced translational efficiency compared to unmodified counterparts. Specifically, incorporation of Ψ into mRNA leads to a substantial increase in protein expression levels in mammalian cells . This property makes Ψ-modified mRNAs promising candidates for therapeutic applications, such as gene therapy and vaccination strategies.

2. Immune Modulation

Pseudouridine modifications can suppress RNA-mediated immune activation. Studies have shown that mRNAs with Ψ modifications do not activate certain immune sensors like RIG-I, which could lead to reduced inflammatory responses during therapeutic applications .

Case Study 1: Enhanced Protein Expression

In a study involving Renilla luciferase-encoding mRNAs, it was found that mRNAs containing Ψ translated approximately ten times more effectively than their unmodified counterparts when delivered into mammalian cells. This finding underscores the potential of Ψ-modified mRNAs in therapeutic applications where efficient protein expression is crucial .

Case Study 2: Gene Regulation in Plants

A recent investigation identified a gene in rice (OsPPG) encoding a peroxisome-localized pseudouridine-5'-phosphate glycosidase that regulates spikelet development. Mutants lacking this gene exhibited significant morphological abnormalities, indicating that ΨMP plays a critical role in plant development through its metabolic pathways .

Structural Insights into this compound Glycosidase

The structure of ΨMP glycosidase has been elucidated through crystallography, revealing insights into its catalytic mechanism. The enzyme employs a novel ribose ring-opening mechanism during the hydrolysis of ΨMP, which is critical for understanding its function in nucleotide metabolism .

属性

IUPAC Name |

[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBMOJGXNHLLIR-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pseudouridine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1157-60-4 | |

| Record name | 5-(5-O-Phosphono-β-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudouridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudouridine 5′-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NC65Q5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudouridine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。